molecular formula C14H18N2O3 B12049060 (2Z)-2-cyano-3-[1-(2-methoxy-1-methylethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

(2Z)-2-cyano-3-[1-(2-methoxy-1-methylethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

Cat. No.: B12049060
M. Wt: 262.30 g/mol
InChI Key: ADCFQGFVVSLIGN-MLPAPPSSSA-N
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Description

(2Z)-2-cyano-3-[1-(2-methoxy-1-methylethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is a complex organic compound with a unique structure that includes a cyano group, a methoxy group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-[1-(2-methoxy-1-methylethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the cyano and methoxy groups. Common synthetic routes may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Cyano Group: This step can involve the use of cyanogen bromide or other cyanating agents.

    Methoxy Group Addition: This can be done through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions, such as high-pressure reactors, may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-[1-(2-methoxy-1-methylethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(2Z)-2-cyano-3-[1-(2-methoxy-1-methylethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-[1-(2-methoxy-1-methylethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Disilanes: Organosilicon compounds with unique electronic properties.

    Fluorine Compounds: Known for their high reactivity and unique chemical behavior.

Uniqueness

(2Z)-2-cyano-3-[1-(2-methoxy-1-methylethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is unique due to its combination of functional groups and the presence of a pyrrole ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C14H18N2O3/c1-9-5-12(6-13(7-15)14(17)18)11(3)16(9)10(2)8-19-4/h5-6,10H,8H2,1-4H3,(H,17,18)/b13-6-

InChI Key

ADCFQGFVVSLIGN-MLPAPPSSSA-N

Isomeric SMILES

CC1=CC(=C(N1C(C)COC)C)/C=C(/C#N)\C(=O)O

Canonical SMILES

CC1=CC(=C(N1C(C)COC)C)C=C(C#N)C(=O)O

Origin of Product

United States

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